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molecular formula C11H18O2 B8660887 1-(3-Hydroxy-3-methylbut-1-ynyl)cyclohexanol CAS No. 2960-28-3

1-(3-Hydroxy-3-methylbut-1-ynyl)cyclohexanol

Cat. No. B8660887
M. Wt: 182.26 g/mol
InChI Key: KSLANYYODUTZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895761B2

Procedure details

A solution of 2-methyl-3-butyne-2-ol (25 g, 0.297 mol) in tetrahydrofuran (250 ml) is cooled to −78° C. under a nitrogen atmosphere and to this solution, n-butyl lithium (1.6 molar solution in hexanes, 410 ml, 0.65 mol) is added slowly over 1.5-2.0 hours. The reaction mixture is stirred for 1 hour at −78° C. and a solution of cyclohexanone (46.2 ml, 0.44 mol) in tetrahydrofuran (46 ml) is added. The reaction mixture is stirred at −78° C. for one hour and allowed to come to ambient temperature and stirred at ambient temperature for 2-3 hours. The reaction mixture is cooled to 10° C. and quenched with ice cold water. The mixture is extracted with dichloromethane (3×250 ml), the organic phases are combined, washed with water, and dried over anhydrous sodium sulfate. The mixture is filtered, and the filtrate is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give 1-(3-hydroxy-3-methylbut-1-ynyl)cyclohexanol (20 g) as a colourless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
46.2 mL
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3].C([Li])CCC.[C:12]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>O1CCCC1>[OH:6][C:2]([CH3:3])([CH3:1])[C:4]#[C:5][C:12]1([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
410 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
46.2 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
46 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly over 1.5-2.0 hours
Duration
1.75 (± 0.25) h
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at −78° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 2-3 hours
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
quenched with ice cold water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane (3×250 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C#CC1(CCCCC1)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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